

In-Depth Technical Guide: Spectroscopic Data of 4-(4-Morpholinyl)phthalonitrile

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Compound of Interest

Compound Name: 4-(4-Morpholinyl)phthalonitrile

Cat. No.: B428609

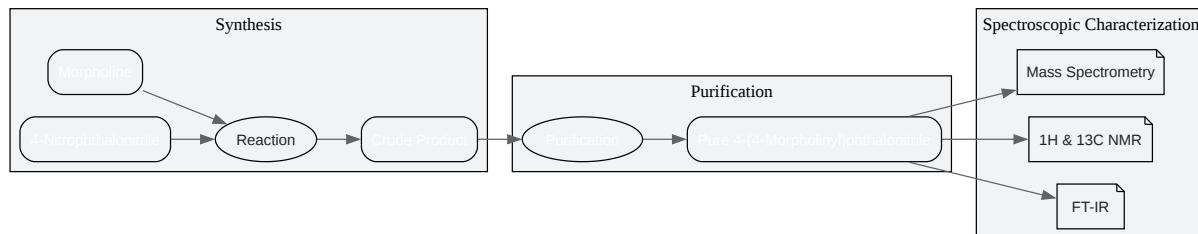
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **4-(4-Morpholinyl)phthalonitrile**, a molecule of interest in various research domains, including medicinal chemistry and materials science. Due to the limited availability of a comprehensive, publicly accessible dataset for this specific compound, this guide synthesizes information from analogous structures and established synthetic methodologies. The primary route for the preparation of **4-(4-Morpholinyl)phthalonitrile** involves the nucleophilic aromatic substitution of 4-nitrophthalonitrile with morpholine.

Synthesis and Characterization Workflow

The synthesis of **4-(4-Morpholinyl)phthalonitrile** is conceptually straightforward, following a well-established reaction pathway in organic chemistry. The general workflow for its synthesis and subsequent characterization is outlined below.



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Caption: General workflow for the synthesis and spectroscopic characterization of **4-(4-Morpholiny)phthalonitrile**.

Experimental Protocols

While a specific detailed protocol for **4-(4-Morpholiny)phthalonitrile** is not readily available, the synthesis can be performed by adapting established procedures for the reaction of 4-nitrophthalonitrile with nucleophiles.

General Synthetic Protocol:

- Reaction Setup:** To a solution of 4-nitrophthalonitrile in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), an excess of morpholine is added. The reaction is often carried out in the presence of a base, like potassium carbonate, to facilitate the substitution.
- Reaction Conditions:** The reaction mixture is typically heated to a temperature ranging from 60 to 120 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Purification is generally achieved by

recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Spectroscopic Analysis Protocols:

- Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would be recorded using a KBr pellet or as a thin film on a salt plate. The instrument would typically be purged with dry air to minimize atmospheric interference.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H). Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) would be used as the solvent, with tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): The mass spectrum would be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight of the compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **4-(4-Morpholinyl)phthalonitrile** based on the analysis of its structure and comparison with similar compounds.

Table 1: FT-IR Spectral Data

Wavenumber (cm-1)	Assignment
~2230	C≡N (Nitrile) stretching
~1600-1450	C=C (Aromatic) stretching
~1250-1100	C-N and C-O stretching
~1115	C-O-C (Morpholine ether) stretching

Table 2: ^1H -NMR Spectral Data (Expected Chemical Shifts)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.6-7.8	d	1H	Aromatic CH
~7.0-7.2	m	2H	Aromatic CH
~3.8-4.0	t	4H	-N-CH ₂ - (Morpholine)
~3.4-3.6	t	4H	-O-CH ₂ - (Morpholine)

Table 3: ¹³C-NMR Spectral Data (Expected Chemical Shifts)

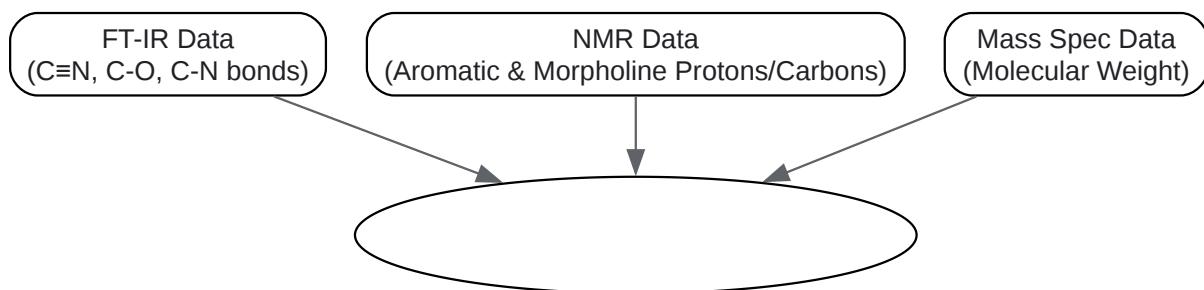
Chemical Shift (δ , ppm)	Assignment
~160	Aromatic C-N
~135	Aromatic CH
~120	Aromatic CH
~118	C≡N (Nitrile)
~115	Aromatic C-CN
~105	Aromatic C-CN
~66	-O-CH ₂ - (Morpholine)
~48	-N-CH ₂ - (Morpholine)

Table 4: Mass Spectrometry Data

Ion	[M+H] ⁺
Expected m/z	~214.09

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data follows a logical progression to confirm the structure of **4-(4-Morpholinyl)phthalonitrile**.



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Caption: Logical flow for the structural confirmation using complementary spectroscopic techniques.

This guide provides a foundational understanding of the spectroscopic characteristics of **4-(4-Morpholiny)phthalonitrile**. Researchers and professionals in drug development can utilize this information for the identification and characterization of this compound in their respective studies. Further experimental work is encouraged to establish a definitive and comprehensive public record of its spectroscopic properties.

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